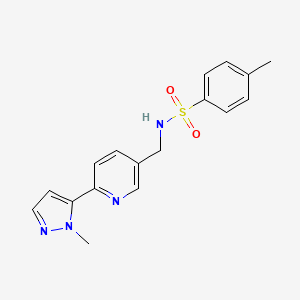

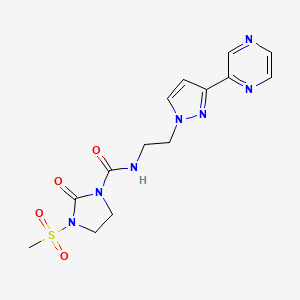

Methyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start from basic heterocyclic frameworks. For instance, a series of indenopyrazoles was synthesized from corresponding indanones and phenyl isothiocyanates in a two-step process . Although the exact synthesis of Methyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is not described, similar synthetic strategies could potentially be applied, involving the coupling of a morpholine moiety with a 1,3,4-oxadiazol-2-ylthioacetamide precursor.

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions that stabilize the molecule. For example, the crystal structure of a Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, reveals a methylene group bridging two heterocyclic moieties with specific bond angles and dihedral angles, indicating a rigid and well-defined three-dimensional structure . This suggests that Methyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate may also exhibit a complex structure with specific intramolecular interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the structural analysis of a related Mannich base suggests that weak intermolecular interactions such as C–H···S hydrogen bonds and π···π stacking could influence the compound's solid-state properties, such as its melting point and solubility . Additionally, the presence of a morpholine ring, which adopts a chair conformation, could affect the compound's polarity and, consequently, its solubility in various solvents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Research has focused on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds due to their pharmacological activities. A study highlighted the preparation of a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were evaluated for antimicrobial and hemolytic activities. Most compounds showed activity against selected microbial species to varying extents, with some demonstrating potent antimicrobial properties and low cytotoxicity, making them candidates for further biological screening and application trials (Gul et al., 2017).

Anti-inflammatory Properties

Another area of research includes the synthesis of benzimidazole derivatives bearing oxadiazole and morpholine rings, showing significant anti-inflammatory activities. The study reported the evaluation of these compounds using the carrageenan-induced rat paw edema test, with some compounds exhibiting excellent anti-inflammatory effects. Molecular docking studies indicated that the morpholine and oxadiazole rings linked to the benzimidazole nucleus play an essential role in binding with COX-2 (Rathore et al., 2017).

Antimicrobial and Antibacterial Activities

Synthesis of new oxadiazolylbenzodioxane derivatives and evaluation of their antibacterial activity have also been explored. These studies involved reactions of 5-(1,4-benzodioxan-2-yl)-1,3,4-oxadiazole-2-thiol with various N-substituted chloroacetamides, resulting in compounds that were tested for antibacterial efficacy (Avagyan et al., 2020).

Corrosion Inhibition

Research into the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid has shown promising results. Physicochemical and theoretical studies on these derivatives have demonstrated their effectiveness in protecting mild steel against corrosion, highlighting their potential industrial applications (Ammal et al., 2018).

Molecular Docking and Synthesis for Therapeutic Agents

The synthesis and evaluation of novel compounds for potential therapeutic applications, including anti-inflammatory and antimicrobial activities, have been extensively studied. For instance, N-(5-Methyl-1,3-Thiazol-2-yl)-2-{[5-((Un)Substituted-Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides have been identified as unique biheterocycles showing promise as therapeutic agents. Their enzyme inhibition capabilities and cytotoxicity profiles suggest potential utility in medical treatments (Abbasi et al., 2018).

Eigenschaften

IUPAC Name |

methyl 4-[[2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-24-16(23)12-2-4-13(5-3-12)18-14(22)11-27-17-20-19-15(26-17)10-21-6-8-25-9-7-21/h2-5H,6-11H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQAAJSLMFHDFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2524636.png)

![5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2524638.png)

![4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2524640.png)

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2524642.png)

![N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2524644.png)

![({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B2524645.png)

![2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2524646.png)

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2524651.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2524652.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B2524654.png)